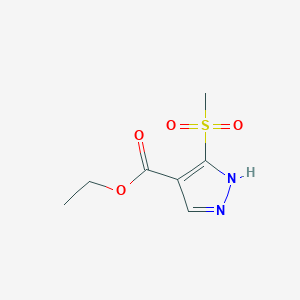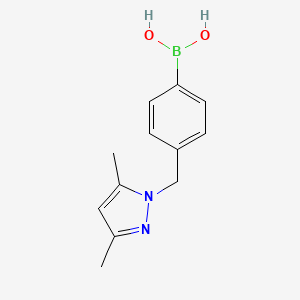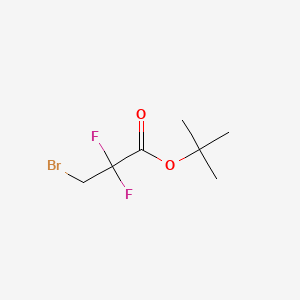![molecular formula C6H11ClN2O B13573312 Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1,2,4-oxadiazole: Another oxazole derivative with similar structural features.
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine: A related compound with a different substitution pattern.
(dimethyl-1,3-oxazol-4-yl)methylamine: A structurally similar compound with a methyl group instead of a hydrochloride group.
Uniqueness
Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring and the dimethylamine group provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-8(2)3-6-4-9-5-7-6;/h4-5H,3H2,1-2H3;1H |
Clave InChI |
MXONGQZIXQUVPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=COC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/no-structure.png)


![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)



![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)

